molecular formula C15H12F3N3O2S B10901021 2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide

2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide

Cat. No.: B10901021
M. Wt: 355.3 g/mol
InChI Key: JMGPGVXUAMJYDL-UKWGHVSLSA-N
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Description

2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(2-THIENYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of trifluoromethyl, thienyl, and hydrazono functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(2-THIENYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 2-thienylcarbonyl chloride with hydrazine to form the hydrazone intermediate.

    Coupling with Trifluoroacetyl Compound: The hydrazone intermediate is then reacted with a trifluoroacetyl compound under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(2-THIENYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(2-THIENYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(2-THIENYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide
  • 2,2,2-Trifluoro-N-(3-thienyl)acetamide
  • 2,2,2-Trifluoro-N-(3-benzyl)acetamide

Uniqueness

2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(2-THIENYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is unique due to its combination of trifluoromethyl, thienyl, and hydrazono groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12F3N3O2S

Molecular Weight

355.3 g/mol

IUPAC Name

N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H12F3N3O2S/c1-9(20-21-13(22)12-6-3-7-24-12)10-4-2-5-11(8-10)19-14(23)15(16,17)18/h2-8H,1H3,(H,19,23)(H,21,22)/b20-9-

InChI Key

JMGPGVXUAMJYDL-UKWGHVSLSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CS1)/C2=CC(=CC=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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